2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methyl group attached to a benzene ring. Its molecular formula is C15H11FO4, and it has a molecular weight of 274.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid typically involves the introduction of the fluorine atom and the carboxylic acid group onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, followed by fluorination and carboxylation steps. The reaction conditions often include the use of catalysts such as aluminum chloride and reagents like fluorine gas and carbon dioxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be converted to a carboxylic acid group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(3-Carboxy-5-fluorophenyl)-5-carboxybenzoic acid.
Reduction: 2-(3-Carboxy-5-fluorophenyl)-5-methylbenzyl alcohol.
Substitution: 2-(3-Carboxy-5-chlorophenyl)-5-methylbenzoic acid or 2-(3-Carboxy-5-bromophenyl)-5-methylbenzoic acid.
Scientific Research Applications
2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid
- 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid
- 2-(3-Carboxy-5-fluorophenyl)phenol
Comparison:
2-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid: Contains a methoxy group instead of a methyl group, which can influence its reactivity and solubility.
2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid: Has a chlorine atom instead of a methyl group, potentially altering its chemical and biological properties.
2-(3-Carboxy-5-fluorophenyl)phenol: Features a hydroxyl group, which can affect its acidity and hydrogen bonding capabilities.
Properties
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-2-3-12(13(4-8)15(19)20)9-5-10(14(17)18)7-11(16)6-9/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBIAXCSFKQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690890 |
Source
|
Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-32-0 |
Source
|
Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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